3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propan-1-OL 3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propan-1-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC20359929
InChI: InChI=1S/C11H18O2/c1-3-5-11-9(2)8-10(13-11)6-4-7-12/h3,10-12H,1-2,4-8H2/t10-,11-/m0/s1
SMILES:
Molecular Formula: C11H18O2
Molecular Weight: 182.26 g/mol

3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propan-1-OL

CAS No.:

Cat. No.: VC20359929

Molecular Formula: C11H18O2

Molecular Weight: 182.26 g/mol

* For research use only. Not for human or veterinary use.

3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propan-1-OL -

Specification

Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol
IUPAC Name 3-[(2S,5S)-4-methylidene-5-prop-2-enyloxolan-2-yl]propan-1-ol
Standard InChI InChI=1S/C11H18O2/c1-3-5-11-9(2)8-10(13-11)6-4-7-12/h3,10-12H,1-2,4-8H2/t10-,11-/m0/s1
Standard InChI Key GTCFNQQERAQEMW-QWRGUYRKSA-N
Isomeric SMILES C=CC[C@H]1C(=C)C[C@@H](O1)CCCO
Canonical SMILES C=CCC1C(=C)CC(O1)CCCO

Introduction

3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propan-1-OL is an organic compound featuring a tetrahydrofuran ring with an allyl substituent and a propan-1-ol functional group. The compound's stereochemistry is defined by the (2S,5S) configuration, which plays a crucial role in its potential biological activity and chemical reactivity. The molecular weight of this compound is reported to be approximately 182.26 g/mol, although some sources may vary slightly due to differences in calculation methods.

Synthesis and Chemical Reactions

The synthesis of 3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propan-1-OL typically involves multi-step organic reactions. Key methods include the use of various reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) to facilitate specific transformations.

Common Reactions

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents such as lithium aluminum hydride.

  • Other Reactions: May involve catalysts and controlled conditions to enhance reaction rates and yields.

Biological Activity and Potential Applications

Research suggests that 3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propan-1-OL may exhibit biological activities such as anti-inflammatory or antimicrobial effects, although specific studies are needed to confirm these properties. Its structural features indicate potential interactions with enzymes or receptors, modulating their activity and influencing biochemical processes.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propan-1-OL. A comparison highlights the unique aspects of each:

Compound NameStructural FeaturesUnique Aspects
3-(5-Oxotetrahydrofuran-2-YL)propanoic acidTetrahydrofuran ring without allyl side chainLacks double bond present in allyl group
Methyl 3-(5-Allyltetrahydrofuran-2-YL)propanoateSimilar tetrahydrofuran structure with ester instead of alcoholEster functionality alters reactivity compared to propan-1-ol
(S)-3-(5-Hydroxy-tetrahydrofuran-2-YL)propanoic acidHydroxy group instead of methyleneHydroxy substitution may influence polarity and solubility

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